Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- is a complex organic compound with a molecular formula of C21H13ClN4O4 This compound is characterized by the presence of a benzamide core substituted with chloro, nitro, and quinoxalinyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-nitrobenzoyl chloride, which is then reacted with 4-(2-quinoxalinyloxy)aniline under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: Formation of 2-chloro-5-amino-N-[4-(2-quinoxalinyloxy)phenyl]benzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Oxidation: Formation of oxidized derivatives with additional functional groups
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may act as an inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ), affecting metabolic and inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-nitro-N-phenylbenzamide
- 2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- 2-chloro-5-nitro-N-(1-piperidinylsulfonyl)phenylbenzamide
Uniqueness
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- is unique due to the presence of the quinoxalinyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Eigenschaften
CAS-Nummer |
647853-12-1 |
---|---|
Molekularformel |
C21H13ClN4O4 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27) |
InChI-Schlüssel |
CDGZVKYEFKIDOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.